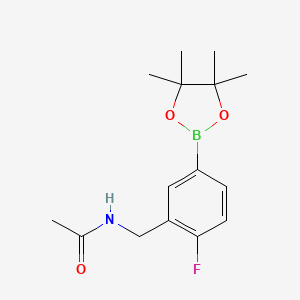

N-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide is a complex organic compound that features a boronic ester group and a fluorinated benzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Boronic Ester: The initial step involves the reaction of 2-fluorobenzyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This reaction forms the boronic ester intermediate.

Acetylation: The boronic ester intermediate is then reacted with acetic anhydride in the presence of a base like pyridine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide can undergo various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

Substitution: The fluorine atom on the benzyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Phenols: Formed from oxidation of the boronic ester group.

Substituted Benzyl Derivatives: Formed from nucleophilic aromatic substitution.

Scientific Research Applications

N-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide largely depends on the specific chemical reactions it undergoes. For example:

Suzuki-Miyaura Coupling: The boronic ester group reacts with aryl halides in the presence of a palladium catalyst, forming a carbon-carbon bond through a transmetalation step followed by reductive elimination.

Oxidation: The boronic ester is converted to a phenol through the action of an oxidizing agent, involving the formation of a boronate intermediate.

Substitution: The fluorine atom on the benzyl ring is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism.

Comparison with Similar Compounds

N-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide can be compared with other boronic esters and fluorinated benzyl compounds:

Similar Compounds:

Uniqueness: The presence of both a boronic ester group and a fluorinated benzyl moiety makes this compound particularly versatile in organic synthesis, allowing for a wide range of chemical transformations and applications.

Biological Activity

N-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₅H₂₁BFNO₃

- Molecular Weight : 293.14 g/mol

- CAS Number : 444120-95-0

- Appearance : White to light yellow powder

- Melting Point : 29.0 to 33.0 °C

Synthesis

The compound can be synthesized using various methods involving the reaction of 2-fluorobenzaldehyde with boronate esters under basic conditions. The synthesis pathway typically includes:

- Formation of the boronate ester.

- Reaction with the benzyl amine derivative.

- Acetylation to yield the final product.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 12.5 | Apoptosis induction |

| MCF7 (Breast) | 15.3 | Cell cycle arrest |

| HeLa (Cervical) | 10.8 | Inhibition of proliferation |

Enzyme Inhibition

The compound also acts as an inhibitor for specific kinases involved in cancer progression. For example, it has shown selectivity towards cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Studies

- In Vivo Studies : In a mouse model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups.

- Mechanistic Studies : Research indicates that the compound may disrupt the interaction between CDK4/6 and cyclin D1, leading to cell cycle arrest in the G1 phase.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

- Bioavailability : Moderate to high when administered orally.

- Half-life : Approximately 4 hours in animal models.

Safety and Toxicology

Preliminary toxicological assessments indicate that this compound has a low toxicity profile at therapeutic doses. However, further studies are needed to fully understand its safety in long-term use.

Properties

IUPAC Name |

N-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BFNO3/c1-10(19)18-9-11-8-12(6-7-13(11)17)16-20-14(2,3)15(4,5)21-16/h6-8H,9H2,1-5H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGDQVUQYTZURM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CNC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.